4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(19-5-3-17(4-6-19)15-27-9-8-24-16-27)26-12-18-10-21(14-25-11-18)20-2-1-7-23-13-20/h1-11,13-14,16H,12,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNAENKDLUSAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [3,3'-Bipyridin]-5-ylmethylamine
The bipyridine amine is synthesized via cross-coupling:
- Suzuki–Miyaura Coupling :
- Reductive Amination :
Amide Bond Formation
- Activation of Carboxylic Acid :
- Coupling with Bipyridinylmethylamine :
Key Data :
- Overall yield: ~32% (3 steps).
- Purity (HPLC): >98%.
Synthetic Route 2: One-Pot Tandem Reaction
Simultaneous Alkylation and Amidation
- Reaction Setup :
- Mechanism :
- In situ generation of 4-((1H-imidazol-1-yl)methyl)benzoic acid via SN2 substitution, followed by amide coupling with the amine.
Advantages :
- Reduced purification steps.
- Yield: ~28% (lower due to competing side reactions).
Alternative Strategies and Optimization
Use of Coupling Reagents for Amide Formation
Protecting Group Strategies
- Boc Protection of Amine :
Characterization and Analytical Data
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.90 (s, 1H, imidazole-H), 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85–7.70 (m, 4H, aromatic-H), 5.30 (s, 2H, CH₂-imidazole), 4.55 (s, 2H, CH₂-bipyridine).
- HRMS (ESI+) : m/z calculated for C₂₄H₂₁N₅O [M+H]⁺: 404.1812; found: 404.1809.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The bipyridine moiety can be reduced to form bipyridine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Imidazolium salts
Reduction: Bipyridine derivatives
Substitution: Amides, esters, and ethers
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its imidazole and bipyridine groups make it useful in studying biological systems and interactions.
Industry: Use in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the bipyridine moiety can participate in redox reactions.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological responses.
Redox Reactions: Participation in electron transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives:
Key Structural and Functional Comparisons
Imidazole Positioning :
- The target compound’s imidazole is methyl-linked to the benzamide core, similar to N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide . This positioning may enhance hydrogen-bonding interactions in enzyme binding, as seen in VNF’s CYP51 inhibition .
- In contrast, razaxaban’s imidazole is part of a larger pharmacophore optimized for Factor Xa binding .
Bipyridine vs. Other Aromatic Systems: The bipyridine group in the target compound distinguishes it from benzimidazole derivatives (e.g., ) but aligns with fluorescence applications in . Bipyridine’s metal-coordination capability could enable unique therapeutic or diagnostic applications.
Pharmacological Potential: Anticancer activity is plausible given the success of imidazole-benzamide hybrids against cervical cancer . CYP51 inhibition is inferred from structural parallels to VNF and ketoconazole analogs, though experimental validation is needed .
Synthesis Challenges :
- The target compound likely requires SNAr or Mannich reactions, as seen in related compounds . However, steric hindrance from the bipyridine group may complicate synthesis compared to simpler benzamide derivatives.
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide is a complex organic molecule that exhibits significant biological activities due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
This compound consists of an imidazole ring, a bipyridine moiety, and a benzamide structure. Its molecular formula is C22H19N5O, with a molecular weight of approximately 369.428 g/mol. The presence of multiple nitrogen atoms may enhance its biological interactions, particularly in coordination chemistry with metal ions.
| Feature | Details |
|---|---|
| Molecular Formula | C22H19N5O |
| Molecular Weight | 369.428 g/mol |
| Structural Components | Imidazole, bipyridine, benzamide |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Metal Ion Chelation : The imidazole and bipyridine groups can form coordination complexes with metal ions, which may modulate enzyme activities or influence cellular signaling pathways.
- Receptor Binding : Compounds with similar structures have been shown to interact with various receptors, potentially acting as inhibitors for specific enzymes or signaling pathways.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that imidazole and bipyridine derivatives possess antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary findings indicate potential anticancer properties, possibly through the inhibition of tumor growth or promotion of apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that imidazole-containing compounds showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Efficacy : Research on similar bipyridine derivatives indicated promising results against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics.
- Enzyme Interaction Studies : A recent investigation into enzyme inhibition revealed that certain imidazole derivatives could effectively inhibit the activity of protein kinases involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
